1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride
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Overview
Description
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a hydrochloride salt form of 1-(cyclopropylmethyl)cyclobutan-1-amine, which is a cyclobutane derivative. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:
Cyclopropylmethylation: The initial step involves the cyclopropylmethylation of cyclobutanone using cyclopropylmethyl bromide in the presence of a base such as sodium hydride.
Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to obtain 1-(cyclopropylmethyl)cyclobutan-1-ol.
Amination: The alcohol is then converted to the amine via an amination reaction using reagents like ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert it to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying biological processes involving amine-containing compounds.
Medicine: Research into its potential therapeutic applications, such as in the development of new pharmaceuticals, is ongoing.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl group and the amine functionality play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride can be compared with other similar compounds such as:
1-(Cyclopropylmethyl)cyclopentan-1-amine;hydrochloride: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(Cyclopropylmethyl)cyclohexan-1-amine;hydrochloride: Contains a cyclohexane ring, leading to different reactivity and properties.
1-(Cyclopropylmethyl)cyclopropan-1-amine;hydrochloride: Smaller ring size, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific ring size and the presence of the cyclopropylmethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLAQZDHHVOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411257-71-9 |
Source
|
Record name | 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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